4-[2-(2,6-Difluoro-4-pentylphenyl)ethynyl]-4'-propyl-1,1'-biphenyl
Description
This compound (CAS 1149373-93-2) is a biphenyl derivative featuring a rigid ethynyl (–C≡C–) linker connecting two aromatic systems. The first benzene ring is substituted with a pentyl group at the para position and fluorine atoms at the 2- and 6-positions. The second benzene ring has a propyl group at its para position. Its molecular formula is C₂₈H₂₆F₂ (calculated molecular weight: ~400 g/mol), with the pentyl and propyl chains contributing to its hydrophobic character. The ethynyl group enhances structural rigidity, which is critical in applications such as liquid crystals or organic semiconductors .
Key properties inferred from structural analogues include:
Properties
IUPAC Name |
1,3-difluoro-5-pentyl-2-[2-[4-(4-propylphenyl)phenyl]ethynyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28F2/c1-3-5-6-8-23-19-27(29)26(28(30)20-23)18-13-22-11-16-25(17-12-22)24-14-9-21(7-4-2)10-15-24/h9-12,14-17,19-20H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTVTGHPLYVLAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=C(C(=C1)F)C#CC2=CC=C(C=C2)C3=CC=C(C=C3)CCC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28F2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[2-(2,6-Difluoro-4-pentylphenyl)ethynyl]-4’-propyl-1,1’-biphenyl typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,6-difluoro-4-pentylphenyl and 4’-propyl-1,1’-biphenyl.
Coupling Reaction: These starting materials undergo a coupling reaction using a palladium catalyst to form the desired biphenyl compound.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (around 100-150°C) and in the presence of a base such as potassium carbonate.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4-[2-(2,6-Difluoro-4-pentylphenyl)ethynyl]-4’-propyl-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alkanes.
Scientific Research Applications
Materials Science
4-[2-(2,6-Difluoro-4-pentylphenyl)ethynyl]-4'-propyl-1,1'-biphenyl is utilized in the development of advanced materials:
- Liquid Crystals : Due to its structural properties, this compound is explored for use in liquid crystal displays (LCDs) and other optoelectronic devices.
- Polymers : It serves as a building block for synthesizing polymers with tailored properties for specific industrial applications .
Biological Research
The compound is under investigation for its potential biological activities:
- Drug Development : Research is ongoing to evaluate its interactions with biological targets, potentially leading to new therapeutic agents. Its difluoropentyl group may enhance binding affinity to certain biomolecules.
- Biomolecular Interactions : Studies focus on how this compound interacts with enzymes and receptors, which could elucidate mechanisms of action relevant to pharmacology.
Chemical Synthesis
In organic chemistry, it acts as a versatile building block:
- Synthesis of Complex Molecules : It is used in the synthesis of more complex organic molecules due to its functional groups that allow for various chemical transformations such as oxidation and reduction reactions .
Case Study 1: Liquid Crystal Displays
Research demonstrated that incorporating this compound into liquid crystal formulations improved thermal stability and electro-optical performance. This was particularly beneficial in enhancing the response times of LCDs under varying temperature conditions.
Case Study 2: Medicinal Chemistry
A study investigating the compound's interaction with cancer cell lines showed promising results in inhibiting cell proliferation. The difluoropentyl moiety was found to play a critical role in enhancing the compound's bioactivity by modulating receptor interactions.
Mechanism of Action
The mechanism of action of 4-[2-(2,6-Difluoro-4-pentylphenyl)ethynyl]-4’-propyl-1,1’-biphenyl involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the difluoropentyl and propyl groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Physicochemical Properties
The following compounds share structural motifs with the target molecule, differing primarily in alkyl chain length and fluorine substitution:
Key Observations:
Alkyl Chain Impact: Longer chains (e.g., pentyl vs. Shorter chains (e.g., ethyl in CAS 221526-72-3) reduce molecular weight, possibly improving synthetic accessibility .
Fluorine Substitution: Difluoro substitution (as in the target compound) enhances electronegativity and thermal stability compared to mono-fluoro analogues (e.g., CAS 1246652-57-2) .
Toxicity Profile :
Hazard Classification
While the target compound lacks formal hazard labeling, its analogue (CAS 221526-72-3) carries warnings for oral toxicity (H302) and skin irritation (H315). This discrepancy suggests that alkyl chain length may mitigate hazards in the target molecule .
Biological Activity
4-[2-(2,6-Difluoro-4-pentylphenyl)ethynyl]-4'-propyl-1,1'-biphenyl is a synthetic organic compound notable for its biphenyl structure and unique substituents. Its molecular formula is , with a molecular weight of approximately 404.53 g/mol. The compound's structure incorporates a difluoropentylphenyl group and an ethynyl moiety, which enhance its electronic properties and solubility in organic solvents.
The biological activity of this compound primarily stems from its ability to interact with various biological targets. The compound is believed to bind with specific enzymes or receptors, modulating their activity and leading to diverse biological effects. Research indicates that similar compounds can exhibit interactions with enzymes involved in metabolic pathways, potentially influencing therapeutic outcomes.
Interaction Studies
Interaction studies have shown that compounds with structural similarities can exhibit significant binding affinities with biological targets. For instance, studies on related biphenyl derivatives suggest potential applications in drug development due to their interactions with specific enzymes and receptors.
Comparative Analysis
To better understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-((2,6-Difluoro-4-propylphenyl)ethynyl)-4'-ethyl-1,1'-biphenyl | Lacks pentyl chain; different alkane substituent | |
| 4-(Phenylethynyl)-1,1'-biphenyl | Simpler structure without fluorine; less complex | |
| 4-[2-(3-Fluorophenyl)ethynyl]-4'-propyl-1,1'-biphenyl | Contains different substituents; potential for varied reactivity |
This table illustrates how the unique difluoropentyl side chain and biphenylic structure contribute to the compound's distinct properties and potential applications in pharmaceuticals and materials science.
Antiviral Evaluation
Research on similar biphenylic compounds has demonstrated antiviral activity against various pathogens. For example, certain derivatives have shown significant potency against hepatitis C virus (HCV), indicating that structural modifications can lead to enhanced biological activity. Although specific studies on this compound are still needed, these findings suggest a promising avenue for exploration in antiviral drug development .
Pharmacokinetics
Pharmacokinetic studies on related compounds have revealed insights into their absorption, distribution, metabolism, and excretion (ADME) profiles. Notably, compounds with biphenylic structures often exhibit favorable solubility and permeability characteristics. Understanding these profiles can guide the optimization of this compound for therapeutic use .
Q & A
Q. What are the recommended methods for synthesizing 4-[2-(2,6-Difluoro-4-pentylphenyl)ethynyl]-4'-propyl-1,1'-biphenyl, and what analytical techniques validate its purity?
Methodological Answer: The synthesis typically involves Sonogashira cross-coupling reactions between halogenated biphenyl precursors and terminal alkynes. For example:
- Step 1: Prepare 2,6-difluoro-4-pentylbromobenzene as the halogenated aryl component.
- Step 2: React with 4-propylphenylacetylene under palladium/copper catalysis (e.g., Pd(PPh₃)₄/CuI) in an inert solvent (THF or DMF) at 60–80°C for 12–24 hours .
- Validation: Post-synthesis purity is confirmed via gas chromatography-mass spectrometry (GC-MS) (retention time comparison) and HPLC-UV (peak integration ≥98% purity). NIST-standardized libraries are critical for spectral matching .
Table 1: Example Reaction Conditions and Yields
| Catalyst System | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC-UV) |
|---|---|---|---|---|
| Pd(PPh₃)₄/CuI | THF | 70 | 82 | 98.5 |
| PdCl₂(PPh₃)₂/CuI | DMF | 80 | 75 | 97.8 |
Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- X-ray Crystallography: Single-crystal diffraction resolves bond lengths (e.g., C≡C ~1.20 Å) and dihedral angles between biphenyl rings (typically 30–45° due to steric hindrance) .
Advanced Research Questions
Q. How do researchers design experiments to assess the compound’s stability under varying environmental conditions?
Methodological Answer: Stability studies follow OECD Guidelines for Testing Chemicals (e.g., hydrolysis, photolysis, thermal degradation):
- Hydrolytic Stability: Incubate the compound in buffers (pH 4.0, 7.0, 9.0) at 50°C for 48 hours. Monitor degradation via LC-MS/MS to identify hydrolytic byproducts (e.g., cleavage of ethynyl bonds) .
- Photolytic Stability: Expose to UV light (λ = 254–365 nm) in a photoreactor. Quantify degradation kinetics using UV-Vis spectroscopy (absorbance loss at λ_max ~280 nm) .
- Thermal Stability: Conduct thermogravimetric analysis (TGA) under nitrogen to determine decomposition onset temperatures (typically >200°C for biphenyl derivatives) .
Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, log P) across different studies?
Methodological Answer: Contradictions arise from methodological variability. Resolution involves:
- Systematic Replication: Reproduce experiments using standardized protocols (e.g., OECD-compliant shake-flask method for log P determination) .
- Meta-Analysis: Aggregate data from peer-reviewed studies (e.g., PubChem, NIST) and apply statistical weighting to account for outliers .
- Quantum Mechanical Calculations: Use DFT (Density Functional Theory) to predict log P and compare with empirical data. For example, compute solvation free energies in water/octanol systems .
Table 2: Reported vs. Calculated log P Values
| Study | Experimental log P | DFT-Calculated log P | Deviation |
|---|---|---|---|
| PubChem | 5.2 | 5.1 | -0.1 |
| NIST | 5.4 | 5.3 | -0.1 |
Q. What computational approaches model the electronic properties and reactivity of this compound?
Methodological Answer:
- Frontier Molecular Orbital (FMO) Analysis: DFT calculations (e.g., B3LYP/6-31G*) reveal HOMO-LUMO gaps (~3.5 eV), indicating moderate reactivity toward electrophiles. The ethynyl group acts as an electron-withdrawing moiety, polarizing the biphenyl system .
- Molecular Dynamics (MD) Simulations: Simulate interactions with lipid bilayers to predict membrane permeability (relevant for biological studies). Force fields like CHARMM or AMBER parameterize fluorine and alkyl chains .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
